4-Nitrophenyl beta-D-glucopyranosiduronic acid
Overview
Description
4-Nitrophenyl beta-D-glucopyranosiduronic acid belongs to the class of organic compounds known as phenolic glycosides . It is a versatile organic compound derived from 4-nitrophenol (4-NP) and glucopyranosiduronic acid .
Molecular Structure Analysis
The empirical formula of 4-Nitrophenyl beta-D-glucopyranosiduronic acid is C12H13NO9 . The molecular weight is 315.23 . Unfortunately, the detailed molecular structure analysis is not available in the search results.Physical And Chemical Properties Analysis
The compound is a powder that is soluble in water at a concentration of 100 mg/mL . It has an optical activity of [α]20/D −102±3°, c = 1% in ethanol .Scientific Research Applications
Determining β-glucuronidase Activity in Urine Samples
4-Nitrophenyl-beta-D-glucuronide is used as a substrate to measure the activity of β-glucuronidase in urine samples . The compound is hydrolyzed by the enzyme, producing a colored product that can be quantified spectrophotometrically.
Studying β-glucuronidase Activity in Bacteria
This compound is also used to study the β-glucuronidase activity of bacteria in caecum content digesta . This helps in understanding the role of gut microbiota in various physiological and pathological processes.
Analyzing β-glucuronidase Activity in Bovine Liver
4-Nitrophenyl-beta-D-glucuronide is used in the analysis of β-glucuronidase activity in bovine liver . This is important in veterinary medicine and animal husbandry, as it helps in understanding the metabolism of drugs and other substances in cattle.
Studying the Inhibitory Effect of Plant Extracts
The compound has been used to study the inhibitory effect of Phyllanthus amarus extracts on β-glucuronidase . This is significant in the field of ethnopharmacology, as it contributes to the understanding of the medicinal properties of this plant.
Chromogenic Substrate for β-glucuronidase Gene Detection
4-Nitrophenyl-beta-D-glucuronide acts as a chromogenic substrate used for the detection of the β-glucuronidase (GUS) gene . This is particularly useful in molecular biology and genetic engineering, where the GUS gene is often used as a reporter gene.
Biochemical Enzyme Assays
This compound is used in biochemical enzyme assays . It is hydrolyzed by β-glucuronidase to produce a colored product, allowing the activity of the enzyme to be quantified.
In Vitro Diagnostic Analysis
4-Nitrophenyl-beta-D-glucuronide is used in in vitro diagnostic analysis . It can be used in clinical laboratories to measure the activity of β-glucuronidase, which can be a marker for certain diseases.
Research in Carbohydrate Chemistry
Given its structure, 4-nitrophenyl-beta-D-glucuronide is also relevant in research related to carbohydrate chemistry . It can be used to study the properties and reactions of glucuronides, a type of glycoside formed from glucuronic acid.
Mechanism of Action
Target of Action
The primary target of 4-Nitrophenyl-beta-D-glucuronide is the enzyme β-glucuronidase . This enzyme plays a crucial role in the metabolism of glucuronides, a family of compounds involved in the detoxification and elimination of potentially harmful substances in the body .
Mode of Action
4-Nitrophenyl-beta-D-glucuronide acts as a chromogenic substrate for β-glucuronidase . When this compound is cleaved by the enzyme, it releases 4-nitrophenol , a compound that can be detected colorimetrically . This interaction allows the activity of β-glucuronidase to be measured and quantified .
Biochemical Pathways
The action of 4-Nitrophenyl-beta-D-glucuronide primarily affects the glucuronidation pathway . This pathway is part of the body’s defense mechanism against xenobiotics and endobiotics. It involves the addition of a glucuronic acid moiety to these substances to increase their solubility and facilitate their excretion .
Pharmacokinetics
As a substrate for β-glucuronidase, it is likely to be involved in metabolic processes in the body, particularly in the liver where the enzyme is abundantly present .
Result of Action
The cleavage of 4-Nitrophenyl-beta-D-glucuronide by β-glucuronidase results in the release of 4-nitrophenol . This compound can be quantified colorimetrically, providing a measure of the activity of β-glucuronidase . This can be particularly useful in research and diagnostic settings, where the activity of this enzyme may be of interest .
Action Environment
The action of 4-Nitrophenyl-beta-D-glucuronide is likely to be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other substances that may interact with the compound or the enzyme, and the specific characteristics of the biological system in which the action is taking place . .
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO9/c14-7-8(15)10(11(17)18)22-12(9(7)16)21-6-3-1-5(2-4-6)13(19)20/h1-4,7-10,12,14-16H,(H,17,18)/t7-,8-,9+,10-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUILVWOWLUOEU-GOVZDWNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209670 | |
Record name | beta-D-Glucopyranosiduronic acid, 4-nitrophenyl, labeled with carbon-14 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl beta-D-glucopyranosiduronic acid | |
CAS RN |
10344-94-2, 60833-84-3 | |
Record name | p-Nitrophenyl β-D-glucuronide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10344-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitrophenylglucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010344942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-D-Glucopyranosiduronic acid, 4-nitrophenyl, labeled with carbon-14 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060833843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-D-Glucopyranosiduronic acid, 4-nitrophenyl, labeled with carbon-14 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-nitrophenyl β-D-glucopyranosiduronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.672 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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